N-[2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid
Description
N-[2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a phenoxy group, an ethoxy chain, and an amine group, combined with oxalic acid, which contributes to its distinct properties.
Properties
IUPAC Name |
N-[2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.C2H2O4/c1-6-9-19-10-11-20-12-13-21-17-14-15(2)7-8-16(17)18(3,4)5;3-1(4)2(5)6/h6-8,14,19H,1,9-13H2,2-5H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERZODIOIZHICS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCCOCCNCC=C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine typically involves multiple steps, starting with the preparation of the phenoxy and ethoxy intermediates The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The ethoxy chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOCH3). The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific pH ranges to achieve the desired transformations.
Major Products
The major products formed from these reactions include quinone derivatives, secondary and tertiary amines, and substituted ethoxy compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science.
Scientific Research Applications
N-[2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, modulating their activity. The ethoxy chain can facilitate the compound’s solubility and bioavailability, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine
- 2-(2-tert-butyl-5-methylphenoxy)-N-(2-(trifluoromethyl)phenyl)acetamide
- 2-(2-tert-butyl-5-methylphenoxy)ethanol
Uniqueness
N-[2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
